molecular formula C22H22O7 B2360405 Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate CAS No. 869080-92-2

Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate

Cat. No.: B2360405
CAS No.: 869080-92-2
M. Wt: 398.411
InChI Key: CSNDLSYSLWOUGK-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate is a coumarin-based compound characterized by a 2-oxochromene core substituted with a 3,4-dimethoxyphenyl group at position 3 and an ethyl propanoate ester at position 6. The ethyl ester group modulates lipophilicity, influencing its solubility and bioavailability.

Properties

IUPAC Name

ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-5-27-21(23)13(2)28-16-8-6-15-10-17(22(24)29-19(15)12-16)14-7-9-18(25-3)20(11-14)26-4/h6-13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNDLSYSLWOUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the 3,4-dimethoxyphenyl group through electrophilic substitution reactions. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and chromenone rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

Scientific Research Applications

Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The 3,4-dimethoxyphenyl group can enhance the compound’s ability to scavenge free radicals, contributing to its antioxidant effects. Additionally, the compound may interfere with specific signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Substituent Variations on the Coumarin Core

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Weight (g/mol) Key Structural Differences Potential Implications Reference
Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate (Target) 3-(3,4-dimethoxyphenyl), 7-(ethyl propanoate) 412.4 (estimated) Reference compound with electron-donating methoxy groups. Enhanced antioxidant/anti-inflammatory activity; moderate lipophilicity.
Ethyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yloxy]propanoate 4-(3-nitrophenyl), 7-(ethyl propanoate) 409.3 Nitro group (electron-withdrawing) at position 4 vs. methoxy at position 3. Potential antimicrobial activity; reduced stability due to nitro group reactivity.
Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate 4-methyl, 7-propoxy, 3-(ethyl propanoate) 318.4 Methyl and propoxy substituents; ester at position 3. Increased lipophilicity; possible altered metabolic pathways.
Ethyl 3-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate 6-chloro, 4-methyl, 7-(3-methylbenzyloxy) 414.88 Chloro and benzyloxy groups; ester at position 3. Steric hindrance may reduce target binding; chloro group enhances electrophilicity.
2-Ethoxyethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]propanoate 3-(4-chlorophenyl), 4-oxo, 7-(ethoxyethyl propanoate) ~450 (estimated) Ethoxyethyl ester (enhanced solubility); 4-oxo vs. 2-oxo. Improved bioavailability; 4-oxo may alter conjugation and redox properties.
2.2 Electronic and Steric Effects
  • Electron-Donating vs.
  • Steric Effects: Compounds with bulky substituents, such as the benzyloxy group in Ethyl 3-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate, may hinder binding to enzymatic pockets .
2.3 Pharmacokinetic and Solubility Profiles
  • Ester Modifications: The ethoxyethyl ester in 2-ethoxyethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]propanoate improves water solubility compared to the ethyl ester in the target compound, suggesting better absorption in biological systems .

Biological Activity

Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate is a compound of interest due to its unique structural features, which include a chromenone core and a 3,4-dimethoxyphenyl substituent. This compound has been studied for its potential biological activities, particularly in the fields of pharmacology and toxicology.

Chemical Structure and Properties

The compound can be described by the following chemical details:

  • IUPAC Name : this compound
  • Molecular Formula : C22H22O7
  • CAS Number : 35212-36-3
  • InChI Key : CSNDLSYSLWOUGK-UHFFFAOYSA-N

The synthesis of this compound typically involves multi-step organic reactions. The preparation starts with the chromenone core, followed by electrophilic substitution to introduce the 3,4-dimethoxyphenyl group. The final step is esterification to add the ethyl group. Common catalysts include Lewis acids, and solvents like dichloromethane or ethanol are often used.

The mechanism of action involves interactions with various molecular targets. The chromenone structure is known to modulate enzyme activity, while the 3,4-dimethoxyphenyl group enhances antioxidant properties by scavenging free radicals. Additionally, this compound may influence specific signaling pathways related to inflammation and oxidative stress.

Antioxidant Activity

This compound has demonstrated significant antioxidant activity in various studies. It effectively scavenges reactive oxygen species (ROS), which are implicated in numerous diseases including cancer and neurodegenerative disorders. The antioxidant effect is primarily attributed to the presence of the methoxy groups on the phenyl ring, which stabilize free radicals through resonance.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies showed that treatment with this compound significantly reduced levels of inflammatory markers in cultured cells.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. In cell line studies, it has been shown to induce apoptosis in various cancer cell types while sparing normal cells. This selectivity may be due to its ability to modulate signaling pathways involved in cell survival and proliferation.

Case Studies

  • Case Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity using DPPH assay.
    • Findings : The compound exhibited a dose-dependent reduction in DPPH radical levels, indicating strong antioxidant potential.
  • Case Study on Anti-inflammatory Effects :
    • Objective : To assess the impact on TNF-alpha production in macrophages.
    • Findings : A significant decrease in TNF-alpha levels was observed after treatment with this compound.
  • Case Study on Anticancer Activity :
    • Objective : To investigate apoptosis induction in breast cancer cells.
    • Findings : Flow cytometry analysis revealed an increased percentage of apoptotic cells following treatment with the compound compared to controls.

Data Summary Table

Biological ActivityMethod UsedResult
AntioxidantDPPH AssaySignificant reduction in DPPH radicals
Anti-inflammatoryTNF-alpha assayDecreased TNF-alpha production
AnticancerFlow CytometryIncreased apoptosis in cancer cells

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